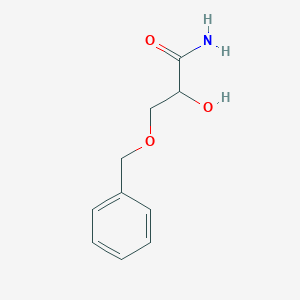

3-(Benzyloxy)-2-hydroxypropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-hydroxy-3-phenylmethoxypropanamide |

InChI |

InChI=1S/C10H13NO3/c11-10(13)9(12)7-14-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13) |

InChI Key |

CRXKVFUMXYIFPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Elucidation of 3-(Benzyloxy)-2-hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, proposed synthesis, and characterization of 3-(Benzyloxy)-2-hydroxypropanamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a plausible synthetic route based on established organic chemistry principles and documented procedures for analogous compounds.

Molecular Structure

IUPAC Name: this compound

Chemical Formula: C₁₀H₁₃NO₃

Molecular Weight: 195.21 g/mol

Structure:

The structure consists of a propanamide backbone with a hydroxyl group at the C2 position and a benzyloxy group at the C3 position. The presence of a chiral center at the C2 position indicates that this compound can exist as two enantiomers, (R)- and (S)-3-(benzyloxy)-2-hydroxypropanamide.

Proposed Synthetic Pathway

A two-step synthesis is proposed for the preparation of this compound. This pathway involves the synthesis of the carboxylic acid precursor, 3-(benzyloxy)-2-hydroxypropanoic acid, followed by its amidation.

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis of this compound. These protocols are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 3-(Benzyloxy)-2-hydroxypropanoic acid

This procedure is adapted from the synthesis of analogous 3-aryl-2-hydroxypropanoic acids.[1]

Materials:

-

(S)-Benzyl glycidyl ether

-

Copper(I) iodide (CuI)

-

Sodium cyanide (NaCN)

-

Tetrahydrofuran (THF), dry

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a pre-cooled solution (-20 °C) of (S)-benzyl glycidyl ether and a catalytic amount of CuI in dry THF, add a solution of sodium cyanide in water dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify the aqueous layer with 2N HCl to a pH of 3-4.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-2-hydroxypropanoic acid.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Amidation of 3-(Benzyloxy)-2-hydroxypropanoic acid

This protocol is a general method for the amidation of carboxylic acids, particularly those containing hydroxyl groups.[2]

Materials:

-

3-(Benzyloxy)-2-hydroxypropanoic acid

-

Niobium(V) oxide (Nb₂O₅) as a catalyst

-

Anhydrous ammonia (or an ammonia solution in an appropriate solvent)

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a reaction vessel, suspend 3-(benzyloxy)-2-hydroxypropanoic acid and a catalytic amount of Nb₂O₅ in anhydrous toluene.

-

Introduce anhydrous ammonia gas into the suspension while stirring, or add a solution of ammonia in an appropriate solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with a saturated NaHCO₃ solution to remove any unreacted carboxylic acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid

| Property | Value | Reference |

| CAS Number | 130111-08-9 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 196.2 g/mol | [3] |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the proposed synthesis of this compound.

Disclaimer: The synthetic protocols and diagrams presented in this guide are based on established chemical principles and analogous reactions found in the literature. They are intended for informational purposes for qualified researchers and scientists. Actual experimental conditions may require optimization. No claims are made about the biological activity or safety of the described compound.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-hydroxypropanamide Precursors

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for producing 3-(Benzyloxy)-2-hydroxypropanamide, a versatile chemical intermediate. The document details two primary synthetic pathways, complete with experimental protocols and quantitative data. Furthermore, it explores the potential biological significance of this compound class by examining the activities of structurally related molecules and proposing a hypothetical signaling pathway for further investigation.

Introduction

This compound and its precursors are valuable building blocks in medicinal chemistry and drug discovery. The presence of a benzyloxy group offers a lipophilic character and a means for further chemical modification, while the 2-hydroxypropanamide core is a scaffold found in various biologically active molecules. This guide outlines two efficient synthetic strategies for obtaining these compounds, providing researchers with the necessary information to replicate and adapt these methods for their specific needs.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below.

Route 1: From 3-(Benzyloxy)propanoic Acid

This pathway involves the alpha-hydroxylation of 3-(Benzyloxy)propanoic acid followed by amidation.

Logical Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Route 2: From Benzyl Glycidyl Ether

This alternative route begins with the ring-opening of benzyl glycidyl ether.

Logical Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound and its precursors.

Synthesis of 3-(Benzyloxy)-2-hydroxypropanoic Acid (Precursor for both Routes)

Method A: Alpha-Hydroxylation of 3-(Benzyloxy)propanoic Acid

-

Alpha-Bromination: To a solution of 3-(benzyloxy)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of hydrobromic acid (HBr). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Hydrolysis: The crude 2-bromo-3-(benzyloxy)propanoic acid is then treated with an aqueous solution of a base, such as sodium bicarbonate, and heated to reflux. The reaction is monitored until completion. After cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the product, which is then filtered, washed with cold water, and dried.

Method B: From Benzyl Glycidyl Ether

-

Ring-Opening of Benzyl Glycidyl Ether: Benzyl glycidyl ether (1.0 eq) is reacted with an aqueous solution of potassium cyanide (KCN) (1.2 eq). The reaction can be catalyzed by a phase-transfer catalyst to improve efficiency. The mixture is stirred vigorously at a controlled temperature (e.g., 50-60 °C) until the epoxide is consumed.

-

Hydrolysis of 4-(Benzyloxy)-2-hydroxybutanenitrile: The resulting nitrile is hydrolyzed to the carboxylic acid by heating under reflux with an aqueous solution of a strong acid, such as hydrochloric acid.[1][2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.

Synthesis of this compound (Final Product)

-

Activation of the Carboxylic Acid: 3-(Benzyloxy)-2-hydroxypropanoic acid (1.0 eq) is dissolved in an anhydrous solvent (e.g., THF or dichloromethane) and cooled in an ice bath. A chlorinating agent, such as thionyl chloride (SOCl2) (1.2 eq), is added dropwise. The reaction is stirred at room temperature until the conversion to the acid chloride is complete.

-

Amidation: The resulting acid chloride solution is added dropwise to a cooled, concentrated solution of ammonia in a suitable solvent. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes the expected yields and purity for the key synthetic steps. These values are based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Typical Purity (%) |

| Route 1 | |||||

| Alpha-Bromination | 3-(Benzyloxy)propanoic acid | 2-Bromo-3-(benzyloxy)propanoic acid | NBS, HBr (cat.) | 70-85 | >90 |

| Hydrolysis | 2-Bromo-3-(benzyloxy)propanoic acid | 3-(Benzyloxy)-2-hydroxypropanoic acid | H₂O, Base | 80-95 | >95 |

| Route 2 | |||||

| Ring Opening | Benzyl Glycidyl Ether | 4-(Benzyloxy)-2-hydroxybutanenitrile | KCN, H₂O | 85-95 | >95 |

| Nitrile Hydrolysis | 4-(Benzyloxy)-2-hydroxybutanenitrile | 3-(Benzyloxy)-2-hydroxypropanoic acid | aq. HCl | 75-90 | >95 |

| Final Step | |||||

| Amidation | 3-(Benzyloxy)-2-hydroxypropanoic acid | This compound | 1. SOCl₂, 2. NH₃ | 60-80 | >98 |

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, the structural motifs present in the molecule are found in compounds with significant biological activities.

-

2-Hydroxypropanamide Core: Derivatives of 2-hydroxy-2-methylpropanamide have been investigated as inhibitors of histone deacetylases (HDAC) and pyruvate dehydrogenase kinase (PDK).[3] Some aryl-propionamides with this core structure have also been identified as potent, orally bioavailable selective androgen receptor modulators (SARMs).[3]

-

Benzyloxy Moiety: The benzyloxy group is a common feature in many pharmacologically active compounds. For instance, benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents against ischemic stroke by disrupting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[4] Benzyloxy piperidine-based compounds have been characterized as dopamine D4 receptor antagonists, with potential applications in Parkinson's disease.[5]

Given these precedents, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer and is a target for HDAC inhibitors.

Hypothetical Signaling Pathway for Investigation

Caption: Hypothetical signaling pathway involving HDAC inhibition.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound and its precursors. The outlined synthetic routes are robust and can be adapted for various research and development purposes. While the direct biological activity of the title compound remains to be fully elucidated, the analysis of its structural components suggests promising avenues for investigation, particularly in the areas of oncology and neuropharmacology. The provided experimental protocols and quantitative data serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

- 1. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-hydroxy-2-methylpropanamide | | RUO [benchchem.com]

- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Benzyloxy Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzyloxy moiety, characterized by a benzyl group linked to an oxygen atom, is a prevalent structural motif in medicinal chemistry. Its presence in a molecular scaffold can influence lipophilicity, metabolic stability, and molecular geometry, making it a valuable functional group in the design of novel therapeutic agents. This guide provides an in-depth overview of the screening methodologies, biological activities, and mechanisms of action associated with various classes of benzyloxy compounds.

Key Biological Activities & Quantitative Data

Benzyloxy compounds have been investigated for a wide range of therapeutic applications. The most prominent activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition. The following tables summarize the quantitative data from various screening assays.

Anticancer Activity

The antiproliferative effects of benzyloxy derivatives are frequently evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to determine cytotoxicity.[1] Several benzyloxy compounds have demonstrated potent activity, often inducing apoptosis and cell cycle arrest.[2][3]

Table 1: Anticancer Activity of Benzyloxy Compounds

| Compound Class | Specific Compound/Identifier | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Benzyloxyurea | Compound 4g | L1210 (Murine Leukemia) | 15.31 µM | [1] |

| Benzyloxyurea | Compound 4b | L1210 (Murine Leukemia) | 22.61 µM | [1] |

| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde (29 ) | HL-60 (Human Leukemia) | Potent at 1-10 µM | [2][3] |

| Benzyloxy-phenyltetrazole | Lead Compound 1 | 22Rv1 (Prostate Cancer) | <50 nM | [4] |

| Glucopyranosyl-benzyl | Compound 8d | HCT-116 (Colorectal Cancer) | Comparable to 5-FU |[5] |

Antimicrobial Activity

The antimicrobial potential of benzyloxy compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like serial broth microdilution.[6][7] These compounds have shown activity against a range of pathogenic bacteria.

Table 2: Antimicrobial Activity of Benzyloxy Compounds

| Compound Class | Specific Compound/Identifier | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Benzyl Benzoic Acid | Trifluoromethyl substituted compound 5e | S. pneumoniae | 1 µg/mL | [8] |

| Benzyl Benzoic Acid | Representative Compound | S. epidermidis | 0.5 µg/mL | [8] |

| Benzyl Benzoate | Benzyl Benzoate | B. cereus | 50 µg/mL | [9] |

| Benzyloxy-triazole | 1-(1-Benzyl-1H- 1,2,3-triazol-4-yl) cyclopentanol | S. aureus | Moderate inhibition (50-200 µg/mL) |[7] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzyloxy derivatives are often investigated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11] The mechanism frequently involves the suppression of key signaling pathways such as NF-κB and MAPK.[10][11]

Table 3: Anti-inflammatory Activity of Benzyloxy Compounds

| Compound Class | Specific Compound/Identifier | Assay | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Benzoxazolone | Compound 2h | NO Production | RAW 264.7 | 17.67 µM | [10] |

| Benzoxazolone | Compound 2h | IL-1β Production | RAW 264.7 | 20.07 µM | [10] |

| Benzoxazolone | Compound 2h | IL-6 Production | RAW 264.7 | 8.61 µM | [10] |

| Benzyl Salicylate | Benzyl Salicylate | NO Production | RAW 264.7 | Significant Inhibition |[11] |

Cholinesterase Inhibition

Certain classes of benzyloxy compounds, such as 3-benzyloxyflavones, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.

Table 4: Cholinesterase Inhibitory Activity of Benzyloxy Compounds

| Compound Class | Specific Compound/Identifier | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-Benzyloxyflavone | Compound 2 | AChE | 0.05 ± 0.01 µM | [12] |

| 3-Benzyloxyflavone | Compound 2 | BChE | 0.09 ± 0.02 µM | [12] |

| 3-Benzyloxyflavone | Compound 5 | AChE | 0.07 ± 0.02 µM | [12] |

| 3-Benzyloxyflavone | Compound 10 | AChE | 0.08 ± 0.02 µM |[12] |

Experimental Protocols

Reproducible and reliable data depend on well-defined experimental protocols. The following sections detail common methodologies for primary screening.

Protocol: Cell Viability (MTT) Assay for Anticancer Screening

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Cell Seeding : Plate cells (e.g., HL-60, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the benzyloxy test compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and positive controls (e.g., a known cytotoxic drug).

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol: Broth Microdilution Assay for Antimicrobial Screening

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

-

Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution : Dissolve the test compound in a suitable solvent (e.g., DMSO). Add 100 µL of the starting compound concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation : Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Screening Processes and Mechanisms

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using Graphviz (DOT language) and adhere to the specified design constraints.

General Biological Activity Screening Workflow

This diagram outlines the typical high-throughput screening cascade used in early-stage drug discovery, from a large chemical library to the identification of a lead compound.

Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling

Many benzyloxy compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11] This pathway is activated by stimuli like LPS, leading to the production of pro-inflammatory mediators. This diagram illustrates the key steps and the point of inhibition.

Conclusion

The benzyloxy scaffold is a cornerstone in the development of biologically active compounds. Systematic screening has revealed its potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The quantitative data presented demonstrate that derivatives can be optimized to achieve high potency, often with IC₅₀ values in the nanomolar to low micromolar range. Understanding the underlying mechanisms, such as the modulation of critical signaling pathways like NF-κB, provides a rational basis for further drug design and development. The protocols and workflows detailed in this guide serve as a foundational framework for researchers aiming to explore the vast therapeutic potential of benzyloxy compounds.

References

- 1. Synthesis and Anticancer Evaluation of Benzyloxyurea Derivatives [jstage.jst.go.jp]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. efficient-synthesis-and-antibacterial-activity-of-n-o-benzyloxy-hydroxyphenyl-benzohydroxamic-acids - Ask this paper | Bohrium [bohrium.com]

- 7. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]

- 8. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic Data for Benzyloxy-Containing Amides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range of benzyloxy-containing amides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), offers detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Spectroscopic Data of Benzyloxy-Containing Amides

The following tables summarize the key spectroscopic data for a selection of benzyloxy-containing amides. This data is crucial for the structural elucidation and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data for Selected Benzyloxy-Containing Amides

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| N-Benzylbenzamide | CDCl₃ | 7.79 (d, J = 7.3 Hz, 2H, Ar-H), 7.48 (t, J = 7.4 Hz, 1H, Ar-H), 7.40 (t, J = 7.5 Hz, 2H, Ar-H), 7.34 (d, J = 4.4 Hz, 4H, Ar-H), 7.31–7.26 (m, 1H, Ar-H), 6.68 (brs, 1H, NH), 4.62 (d, J = 5.7 Hz, 2H, CH₂).[1][2][3] |

| N-(4-Bromobenzyl)benzamide | CDCl₃ | 7.81–7.75 (m, 2H, Ar-H), 7.52–7.41 (m, 5H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 6.43 (s, 1H, NH), 4.60 (d, J = 5.7 Hz, 2H, CH₂).[3] |

| N-Benzyl-4-nitrobenzamide | CDCl₃ | 8.28 (d, J = 9.0 Hz, 2H, Ar-H), 7.96 (d, J = 9.0 Hz, 2H, Ar-H), 7.36 (m, 5H, Ar-H), 6.47 (bs, 1H, NH), 4.67 (d, J = 6.0 Hz, 2H, CH₂).[1] |

| N-Benzyl-4-cyanobenzamide | CDCl₃ | 7.92-7.87 (m, 3H, Ar-H), 7.71-7.87 (m, 2H, Ar-H), 7.66-7.49 (m, 2H, Ar-H), 7.36-7.34 (m, 2H, Ar-H), 6.68 (bs, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H, CH₂).[1] |

| N-Benzyl-4-methylbenzamide | CDCl₃ | 7.69 (d, J= 8.0 Hz, 2H, Ar-H), 7.36-7.27 (m, 5H, Ar-H), 7.22 (d, J= 8.0 Hz, 2H, Ar-H), 6.49 (bs, 1H, NH), 4.63 (d, J = 5.0 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃).[1] |

Table 2: ¹³C NMR Spectroscopic Data for Selected Benzyloxy-Containing Amides

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| N-Benzylbenzamide | CDCl₃ | 167.4, 138.2, 134.3, 131.5, 128.7, 128.5, 127.8, 127.5, 126.9, 44.0.[3] |

| N-(4-Bromobenzyl)benzamide | CDCl₃ | 167.4, 137.3, 134.1, 131.8, 131.7, 129.5, 128.6, 126.9, 121.4, 43.4.[3] |

| N-Benzyl-4-nitrobenzamide | CDCl₃ | 165.7, 149.9, 140.3, 137.8, 129.3, 128.5, 128.3, 124.2, 44.8.[1] |

| N-Benzyl-4-cyanobenzamide | CDCl₃ | 165.8, 140.2, 137.9, 132.8, 129.2, 128.9, 128.0, 127.8, 118.3, 115.5, 44.7. |

| N-Benzyl-4-methylbenzamide | CDCl₃ | 167.3, 142.2, 138.4, 131.5, 129.3, 128.8, 127.9, 127.6, 127.0, 44.1, 21.5. |

Table 3: IR and Mass Spectrometry Data for N-Benzylbenzamide

| Spectroscopic Technique | Key Data |

| IR (Infrared) Spectroscopy | C=O stretch: ~1645 cm⁻¹, N-H stretch: ~3301 cm⁻¹, N-H bend: ~1542 cm⁻¹, Aromatic C=C stretch: ~1508 cm⁻¹, C-N stretch: ~1313 cm⁻¹.[4] |

| MS (Mass Spectrometry) - EI | Molecular Ion (M⁺): m/z 211. Key Fragments: m/z 105 (benzoyl cation), m/z 91 (tropylium cation), m/z 77 (phenyl cation).[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of benzyloxy-containing amides.

Synthesis of N-Benzylbenzamide

This protocol describes a general method for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine.

Materials:

-

Benzoic acid

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of iodine (0.49 mmol) in CH₂Cl₂ (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.

-

Add benzoic acid (0.41 mmol) to the mixture and stir for 5 minutes.

-

Add benzylamine (0.49 mmol) and continue stirring for another 5 minutes.

-

Add triethylamine (0.82 mmol) to the reaction mixture.

-

Allow the solution to warm to room temperature and stir for an additional 10 minutes.

-

Concentrate the crude mixture under reduced pressure using a rotary evaporator.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (typically 10-40% ethyl acetate) as the eluent to afford the pure N-benzylbenzamide.

-

Dry the purified product over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified amide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Use the residual solvent peak as an internal reference.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid amide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the amide in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7] The resulting ions are then separated by their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate a key signaling pathway involving benzyloxy-containing amides, a general experimental workflow, and a logical relationship relevant to their application.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. depts.washington.edu [depts.washington.edu]

- 3. jascoinc.com [jascoinc.com]

- 4. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Identification of CAS Number for 3-(Benzyloxy)-2-hydroxypropanamide Unsuccessful

Initial investigations to identify the Chemical Abstracts Service (CAS) number for 3-(Benzyloxy)-2-hydroxypropanamide have been inconclusive. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number for this compound.

This prevents the creation of an in-depth technical guide as requested, due to the lack of available data on its synthesis, properties, and biological activity.

While a definitive CAS number for this compound could not be located, several structurally related compounds with assigned CAS numbers were identified. It is crucial to note that these are distinct chemical entities and their data should not be used interchangeably with the requested compound.

Closely Related Compounds

For researchers interested in this structural motif, the following related compounds are well-documented and may serve as a starting point for further investigation:

| Compound Name | CAS Number | Molecular Formula | Notes |

| (R)-3-(Benzyloxy)-2-hydroxypropanoic acid | 130111-08-9 | C₁₀H₁₂O₃ | The corresponding carboxylic acid, which could potentially be a synthetic precursor to the target amide. |

| 2-Amino-3-(benzyloxy)propanamide | Not Found | C₁₀H₁₄N₂O₂ | The amino-substituted analog. A specific CAS number for this derivative was also not readily available. |

| N-Benzyl-3-hydroxypropanamide | Not Found | C₁₀H₁₃NO₂ | An isomeric compound where the benzyl group is on the amide nitrogen instead of the C3 oxygen. |

| 3-(Benzyloxy)propane-1,2-diol | 130111-08-9 | C₁₀H₁₄O₃ | A potential synthetic precursor.[1] |

| (2R)-2-amino-N-benzyl-3-hydroxypropanamide | 175481-39-7 | C₁₀H₁₄N₂O₂ | A related compound with an amino group at the 2-position, also known as Desacetyl Desmethyl Lacosamide.[2] |

| 2-(Acetylamino)-N-benzyl-3-hydroxypropanamide | 171623-02-2 | C₁₂H₁₆N₂O₃ | A related compound, also known as Lacosamide Related Compound F.[3][4][5] |

| 3-(Benzyloxy)-N'-hydroxypropanimidamide | 201546-82-9 | C₁₀H₁₄N₂O₂ | A related compound with a hydroxyimidamide functional group.[6][7] |

Potential Synthetic Strategies

Although no specific experimental protocols for the synthesis of this compound were found, general synthetic routes can be proposed based on standard organic chemistry principles. One plausible approach could involve the amidation of a suitable precursor, such as 3-(benzyloxy)-2-hydroxypropanoic acid or its activated ester derivative.

A generalized workflow for such a synthesis is depicted below.

Figure 1. A potential synthetic pathway for this compound.

This proposed pathway involves the protection of the hydroxyl group of a glyceric acid derivative with a benzyl group, followed by activation of the carboxylic acid and subsequent amidation with ammonia. The specific reagents and reaction conditions would require experimental optimization.

Conclusion for Researchers

Given the absence of a dedicated CAS number and associated literature for this compound, researchers and drug development professionals are advised to proceed with caution. Any work on this compound would likely require de novo synthesis and extensive characterization. For those seeking to explore the biological effects of similar structures, the well-documented related compounds listed above may provide more viable avenues for research and development. Further investigation into synthetic methodologies for related bicyclic β-benzyloxy amides may also offer valuable insights.[8]

References

- 1. orgsyn.org [orgsyn.org]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. air.unimi.it [air.unimi.it]

- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 5. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Benzyloxy)-N'-hydroxypropanimidamide (CAS No. 201546-82-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. Acetoacetobenzylamide | C11H13NO2 | CID 70159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-benzyloxy-N'-hydroxy-propanamidine | C10H14N2O2 | CID 54359301 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Propanamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide derivatives represent a versatile class of organic compounds with a wide range of therapeutic applications. The core propanamide scaffold, characterized by a three-carbon chain with a carboxamide group, serves as a valuable framework for the design and synthesis of novel drug candidates. By modifying the substituents on the propanamide backbone, medicinal chemists can fine-tune the pharmacological properties of these molecules to target a diverse array of biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the current landscape of propanamide derivatives in drug discovery, with a focus on their potential applications in oncology, neurodegenerative disorders, inflammation, and epilepsy. We will delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Anticancer Applications

Propanamide derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of malignancies through diverse mechanisms of action.

Targeting the Androgen Receptor in Prostate Cancer

A significant focus of research has been the development of propanamide derivatives as antagonists of the androgen receptor (AR), a key driver of prostate cancer progression.

| Compound Class | Derivative Example | Target | Cell Line | IC50 | Citation |

| Pyrazol-1-yl-propanamides | Compound 26a | Androgen Receptor (SARD) | Enzalutamide-resistant VCaP | Induces 80% tumor growth inhibition in xenografts |

SARD: Selective Androgen Receptor Degrader

The androgen receptor, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, where it functions as a transcription factor to regulate the expression of genes involved in cell proliferation and survival. Propanamide-based AR antagonists competitively inhibit this binding, thereby blocking downstream signaling.

Caption: Androgen Receptor Signaling Pathway Inhibition.

Histone Deacetylase (HDAC) Inhibition

Certain quinoxaline-based propanamide derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6), an enzyme often overexpressed in cancer cells that plays a crucial role in cell motility, protein trafficking, and proliferation.

| Compound Class | Derivative Example | Target | Cell Line | IC50 (µM) | Citation |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Compound 6k | HDAC6 | MCF-7 | 6.93 ± 0.4 | [1] |

| HCT-116 | 10.88 ± 0.8 | [1] | |||

| HeLa | 9.46 ± 0.7 | [1] | |||

| PC-3 | 12.17 ± 0.9 | [1] |

HDAC6 deacetylates non-histone proteins such as α-tubulin and cortactin, which are involved in cytoskeleton dynamics and cell migration. Inhibition of HDAC6 by propanamide derivatives leads to hyperacetylation of these substrates, disrupting these processes and ultimately inhibiting cancer cell proliferation and metastasis.

Caption: HDAC6 Signaling in Cancer Cell Motility.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Quinoxaline-3-propanamides have also been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

| Compound Class | Derivative Example | Target | Cell Line | IC50 | Citation |

| Quinoxaline-3-propanamides | Compound 14 | VEGFR-2 | - | 0.076 µM | |

| HCT-116 | - | ||||

| MCF-7 | - |

Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Propanamide inhibitors block the kinase activity of VEGFR-2, thereby inhibiting these downstream effects.

Caption: VEGFR-2 Signaling in Angiogenesis.

Neuroprotective Applications

Propanamide derivatives have shown significant promise in the treatment of neurodegenerative diseases, primarily through the inhibition of key enzymes involved in neurotransmitter degradation and neuroinflammation.

Cholinesterase Inhibition in Alzheimer's Disease

A number of carboxamide and propanamide derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Reduced levels of acetylcholine are a hallmark of Alzheimer's disease.

| Compound Class | Derivative Example | Target | IC50 (µM) | Citation |

| Pyridazine-3-carboxamides | Compound 5h | AChE | 0.11 | |

| Pyridazine-3-carboxamides | Compound 5d | AChE | 0.16 | |

| BChE | 9.80 | |||

| Biphenyl-4-carboxamides | Compound 6d | AChE | 0.59 | |

| BChE | 1.48 |

By inhibiting AChE and BChE, these propanamide derivatives increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in Alzheimer's patients.

References

Methodological & Application

Application Notes and Protocols for Continuous Flow Hydrogenolysis: A Focus on Debenzylation of Benzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the debenzylation of benzyl ethers using continuous flow hydrogenolysis. This method offers significant advantages over traditional batch processes, including enhanced safety, improved scalability, and precise control over reaction parameters. The information herein is intended to guide researchers in establishing and optimizing continuous flow debenzylation reactions in their laboratories.

Introduction to Continuous Flow Hydrogenolysis for Debenzylation

The removal of benzyl protecting groups is a crucial step in multi-step organic synthesis, particularly in the fields of pharmaceutical and fine chemical production.[1][2] Traditional methods often rely on batch hydrogenation, which can pose safety risks due to the use of flammable solvents, pyrophoric catalysts, and hydrogen gas under pressure.[3][4] Continuous flow chemistry mitigates these risks by performing reactions in a small, well-controlled reactor volume, minimizing the amount of hazardous material present at any given time.[4]

Continuous flow systems, such as the H-Cube® series, generate hydrogen in situ and utilize packed catalyst cartridges (CatCarts®), eliminating the need for hydrogen cylinders and catalyst filtration.[5] This technology allows for precise control over temperature, pressure, and flow rate, leading to higher yields, cleaner reactions, and easier optimization.[6]

Experimental Data Summary

The following tables summarize quantitative data from various studies on the continuous flow hydrogenolysis of benzyl ethers. These examples showcase the efficiency and versatility of this methodology.

Table 1: Debenzylation of O-benzyl protected N-Boc-tyrosine [1]

| Substrate Concentration (M) | Flow Rate (mL/min) | Temperature (°C) | Catalyst | Solvent | Conversion (%) |

| 0.1 | 1 | 60 | 10% Pd/C | EtOH:EtOAc (1:1) | 100 |

| Not specified | 1 | Room Temperature | 10% Pd/C | EtOH:EtOAc (1:1) | ~50 |

Table 2: General Debenzylation of Benzyl Ethers [7]

| Substrate Concentration (mg/mL) | Flow Rate (mL/min) | Temperature (°C) | Catalyst | Solvent | Average Crude Yield (%) | Average Purified Yield (%) |

| 10 | 1 | 60 | Pd/C | EtOH/EtOAc | 88 | 58 |

Table 3: Deprotection of Four Benzyl Groups and Double Bond Saturation [1]

| Substrate | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Catalyst | Solvent | Outcome |

| Polyhydroxylated oxamacrolide precursor | 1 | 60 | 80 | 5% Pd/C | Ethanol | Successful deprotection and saturation |

Experimental Protocols

General Protocol for Continuous Flow Debenzylation using the H-Cube®

This protocol provides a general procedure for the debenzylation of a benzyl ether using a continuous flow hydrogenation reactor like the ThalesNano H-Cube®.

Materials:

-

Substrate (benzyl ether)

-

Solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)

-

Catalyst cartridge (e.g., 10% Pd/C CatCart®)

-

Continuous flow hydrogenation system (e.g., H-Cube®)

-

HPLC pump

-

Standard laboratory glassware for solution preparation and product collection

Procedure:

-

System Preparation:

-

Ensure the continuous flow reactor is properly installed and all connections are secure.

-

Install the appropriate catalyst cartridge (e.g., 10% Pd/C).

-

Prime the HPLC pump and the system with the chosen solvent.

-

-

Reaction Parameter Setup:

-

Substrate Solution Preparation:

-

Reaction Execution:

-

Once the system has reached the set temperature and pressure, switch the solvent feed to the substrate solution.

-

The substrate solution will continuously flow through the heated catalyst bed where the hydrogenolysis reaction occurs.

-

The product stream exits the reactor and is collected.

-

-

Work-up and Analysis:

-

The collected product solution is typically pure enough for immediate use after solvent evaporation.[1]

-

If necessary, purification can be performed using standard techniques like chromatography.

-

Analyze the product by appropriate methods (e.g., NMR, LC-MS) to confirm conversion and purity.

-

Protocol for Catalyst Pre-treatment to Prevent Arene Saturation

In some cases, unwanted saturation of the aromatic ring can occur during hydrogenolysis. A catalyst pre-treatment strategy can suppress this side reaction.[8]

Materials:

-

Palladium on carbon catalyst (e.g., 5% Pd/C)

-

Solvent system (e.g., THF:tBuOH:PBS buffer pH 5, 60:10:30 v/v/v)

-

Continuous flow hydrogenation system

Procedure:

-

Catalyst Pre-treatment:

-

Pack a catalyst cartridge with the chosen Pd/C catalyst.

-

Flow the solvent system through the catalyst bed under hydrogen pressure (e.g., 10 bar) for a defined period before introducing the substrate. This pre-conditioning can help create a more selective catalyst for hydrogenolysis.[8]

-

-

Debenzylation Reaction:

-

Dissolve the substrate in the same solvent system.

-

Pass the substrate solution through the pre-treated catalyst bed under the optimized reaction conditions (flow rate, temperature, pressure).

-

Monitor the reaction for completion and to ensure minimal formation of the saturated side-product.

-

Visualizations

The following diagrams illustrate the key processes involved in continuous flow hydrogenolysis for debenzylation.

References

- 1. thalesnano.com [thalesnano.com]

- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 3. chem.wisc.edu [chem.wisc.edu]

- 4. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 5. Advanced hydrogenation in flow - H-Cube® Pro [thalesnano.com]

- 6. thalesnano.com [thalesnano.com]

- 7. thalesnano.com [thalesnano.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Troubleshooting diastereomer separation in chiral amide synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the separation of diastereomers in chiral amide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of my diastereomeric amides on TLC or column chromatography?

A1: This is a common issue that can stem from several factors:

-

Insufficient Polarity Difference: The synthesized diastereomers may have very similar polarities, making separation on standard silica gel difficult.

-

Inappropriate Mobile Phase: The solvent system used may not be optimal for resolving the two diastereomers. The selectivity of the separation is highly dependent on the mobile phase composition.[1]

-

Choice of Chiral Auxiliary: The chiral auxiliary or derivatizing agent used to form the amides may not be inducing a large enough conformational difference between the two diastereomers for effective separation by standard chromatography.[2][3]

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A2: The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR.[4][5]

-

Signal Selection: Identify well-resolved signals corresponding to equivalent protons in each of the two diastereomers. These signals should be unique to each stereoisomer.[5]

-

Integration: Carefully integrate the selected pair of signals. The ratio of the integration values gives the diastereomeric ratio.

-

Troubleshooting Overlap: If signals overlap, which can make accurate integration difficult, consider using higher field NMR, band-selective pure shift NMR to collapse multiplets into singlets, or 2D NMR techniques like COSY or HSQC to identify unique, non-overlapping signals.[4][5][6] Variable-temperature (VT) NMR experiments can also be used to distinguish between equilibrating diastereomers.[7]

Q3: My recrystallization attempt failed to separate the diastereomers. What went wrong?

A3: Fractional recrystallization relies on the different solubilities of diastereomers in a specific solvent.[8] A failure can be due to:

-

Similar Solubilities: The diastereomers may have very similar solubilities in the chosen solvent system.

-

Eutectic Mixture Formation: The diastereomers may form a eutectic mixture, which has a lower melting point and higher solubility than either pure diastereomer, preventing effective separation.

-

Incorrect Solvent Choice: The ideal solvent is one in which one diastereomer is sparingly soluble at low temperatures while the other remains in solution.[9] Extensive solvent screening is often necessary.

Q4: What is a chiral derivatizing agent and when should I use one?

A4: A chiral derivatizing agent (CDA), or chiral resolving agent, is an enantiomerically pure compound that reacts with a racemic mixture (e.g., a racemic carboxylic acid or amine) to form a mixture of diastereomers.[10][11] This is a crucial strategy when direct separation of enantiomers is not feasible. The resulting diastereomers have different physical properties (solubility, melting point, chromatographic retention) and can be separated by standard techniques like chromatography or recrystallization.[8][12][13]

Q5: Can the amide bond be cleaved after separation to recover my desired enantiomer?

A5: Yes, but the stability of the amide bond can make this challenging. While salt formation with a chiral acid or base is easily reversible, cleaving a covalently bonded amide requires specific chemical conditions.[3][10] For example, amides formed with (1S,2R,4R)-(–)-2,10-camphorsultam can be cleaved by LiAlH₄ reduction to yield a primary alcohol, which can then be re-oxidized to the carboxylic acid.[3] The feasibility and conditions for cleavage should be considered when selecting a chiral auxiliary.

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Separation

If you are experiencing poor or no separation of diastereomers via column chromatography, follow these steps:

-

Mobile Phase Optimization:

-

Systematic Screening: Begin with a standard solvent system (e.g., Hexane/Ethyl Acetate) and systematically vary the ratio.

-

Change Solvent Polarity: If varying the ratio is ineffective, change one of the solvents. For example, substitute Ethyl Acetate with Diethyl Ether, or Hexane with Heptane.

-

Introduce Additives: Small amounts of a third solvent (e.g., methanol, dichloromethane, or an amine like triethylamine for basic compounds) can significantly alter selectivity.[14]

-

-

Stationary Phase Selection:

-

Standard Silica/Alumina: Most separations are attempted on silica gel first. If this fails, consider alumina (basic or neutral).

-

Reverse-Phase HPLC: For less polar compounds, or when normal phase fails, reverse-phase HPLC (e.g., C18 column) with a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water) can be effective.[15]

-

-

High-Performance Liquid Chromatography (HPLC):

Guide 2: Successful Fractional Recrystallization

Recrystallization is a powerful but often trial-and-error technique for separating diastereomers on a larger scale.

-

Solvent Screening:

-

Take small, equal amounts of the diastereomeric mixture and place them in separate test tubes.

-

Add a different potential recrystallization solvent to each tube.

-

The ideal solvent will dissolve the mixture when hot but will result in the precipitation of a solid upon slow cooling.[9][16] One diastereomer should be significantly less soluble than the other.

-

-

Recrystallization Procedure:

-

Dissolve the diastereomeric mixture in the minimum amount of boiling solvent.[9]

-

Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and the other diastereomer.

-

If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Once crystals have formed, cool the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[17]

-

-

Purity Analysis:

-

Analyze the purity of the collected crystals and the mother liquor by NMR or HPLC to determine if the separation was successful.

-

It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.[18]

-

Data Presentation

Table 1: Common Chiral Derivatizing Agents (CDAs) for Amide Synthesis

| Chiral Derivatizing Agent | Reacts With | Resulting Diastereomer | Notes |

| (S)-(-)-α-Phenylethylamine | Racemic Carboxylic Acids | Diastereomeric Amides | Amine is commercially available and relatively inexpensive.[2] |

| (-)-Camphorsultam | Racemic Carboxylic Acids | Diastereomeric Amides | Often provides good crystallinity, aiding in separation and X-ray analysis.[2] |

| Mosher's Acid (MTPA) | Racemic Amines & Alcohols | Diastereomeric Amides/Esters | Widely used for d.r. determination by NMR; the CF₃ group provides a useful NMR handle.[11] |

| (1R,2R)-(+)-Tartaric Acid | Racemic Amines | Diastereomeric Salts | Forms diastereomeric salts which can be separated by crystallization.[10][19] |

Table 2: Example HPLC Conditions for Diastereomer Separation

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Application Example |

| Silica Gel | Hexane / Isopropanol (90:10) | 1.0 mL/min | UV at 254 nm | Separation of diastereomeric camphorsultam amides.[2] |

| C18 (Reverse-Phase) | Acetonitrile / Water (60:40) | 0.8 mL/min | UV at 220 nm | General separation of moderately polar diastereomers. |

| Chiral Stationary Phase (e.g., Cellulose-based) | Hexane / Ethanol + 0.1% Diethylamine (DEA) | 1.0 mL/min | UV at 230 nm | Separation of chiral amine derivatives.[14] |

Experimental Protocols

Protocol 1: General Procedure for Amide Formation using a Chiral Amine

-

Acid Chloride Formation: Dissolve the racemic carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂ or THF). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess reagent under vacuum.

-

Amide Coupling: Dissolve the resulting crude acid chloride in a dry, inert solvent. Cool the solution to 0 °C. Add the enantiomerically pure chiral amine (e.g., (S)-(-)-α-phenylethylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq).

-

Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with dilute acid (e.g., 1M HCl), dilute base (e.g., 1M NaOH), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude diastereomeric amide mixture.

-

Purification: Separate the diastereomers using the troubleshooting guides above (column chromatography or recrystallization).

Protocol 2: ¹H NMR Analysis for Diastereomeric Ratio (d.r.)

-

Sample Preparation: Prepare a solution of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Signal Identification: Identify a pair of clean, well-resolved signals where each signal corresponds to only one of the diastereomers. Protons closer to the newly formed stereocenter are likely to show the largest chemical shift difference.

-

Data Processing:

-

Apply Fourier transform and phase correction.

-

Perform a careful baseline correction across the signals of interest.[5]

-

Use the integration tool to measure the area of each of the identified signals.

-

-

Calculation: The diastereomeric ratio is the ratio of the two integration values. For example, if signal A (diastereomer 1) has an integral of 1.00 and signal B (diastereomer 2) has an integral of 0.80, the d.r. is 1.00:0.80 or 5:4.

Visualizations

Caption: General workflow for chiral resolution via diastereomer formation.

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 12. courses.minia.edu.eg [courses.minia.edu.eg]

- 13. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

Common side reactions in the synthesis of 3-(Benzyloxy)-2-hydroxypropanamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(Benzyloxy)-2-hydroxypropanamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions are dependent on the coupling method used. When employing carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary side reactions include the formation of an N-acylurea byproduct and the generation of a symmetric anhydride of 3-(benzyloxy)-2-hydroxypropanoic acid. Additionally, racemization at the C2 position is a significant concern.

Q2: How can I minimize the formation of the N-acylurea byproduct?

A2: The formation of the N-acylurea byproduct occurs through the intramolecular rearrangement of the O-acylisourea intermediate.[1] To minimize this, it is recommended to use additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[1] Using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can also reduce this side reaction.[1]

Q3: What is the cause of racemization and how can it be prevented?

A3: Racemization can occur at the chiral center (C2) of the 2-hydroxy acid, especially during the activation of the carboxylic acid. The mechanism often involves the formation of an oxazolone intermediate or direct enolization. To mitigate racemization, the use of racemization-suppressing additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[2][3] Performing the reaction at lower temperatures (e.g., 0 °C) and avoiding the use of strong, sterically unhindered bases can also help preserve the stereochemical integrity of the product.[3]

Q4: Is the benzyloxy protecting group stable under typical amidation conditions?

A4: The benzyloxy group is generally stable under standard amide coupling conditions. However, it is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C) and strong acids.[4] Care should be taken to avoid these conditions during the synthesis and work-up steps if the benzyloxy group needs to be retained. Oxidative cleavage is also possible but typically requires specific oxidizing agents not commonly used in amidation reactions.[4]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Product | - Incomplete reaction. - Formation of N-acylurea byproduct. - Formation of symmetric anhydride. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Add HOBt or NHS to the reaction mixture. - Use a less polar solvent like DCM. - Control the stoichiometry of the reactants carefully. |

| Presence of a Major, Less Polar Impurity | - This is likely the N-acylurea byproduct. | - Use HOBt or NHS as an additive. - Purify the crude product using column chromatography on silica gel. |

| Loss of Stereochemical Purity (Racemization) | - Activation of the carboxylic acid leading to enolization. - Elevated reaction temperature. - Use of an inappropriate base. | - Incorporate a racemization-suppressing agent like HOBt or Oxyma. - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Use a sterically hindered base such as diisopropylethylamine (DIPEA) instead of triethylamine.[3] |

| Cleavage of the Benzyloxy Group | - Unintentional exposure to acidic conditions during work-up. - Contamination with a hydrogenation catalyst. | - Perform a neutral or mildly basic aqueous work-up. - Ensure all glassware and reagents are free from residual hydrogenation catalysts. |

Experimental Protocols

Protocol 1: Minimizing N-Acylurea Formation and Racemization

This protocol utilizes a carbodiimide coupling agent with the addition of HOBt to suppress side reactions.

-

Dissolution: Dissolve 3-(benzyloxy)-2-hydroxypropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation: Add EDC (1.1 eq) to the cooled solution and stir for 15-30 minutes.

-

Amidation: Add the desired amine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Reaction Pathways

Caption: Main and side reaction pathways in carbodiimide-mediated amidation.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

- 1. Carbodiimide - Wikipedia [en.wikipedia.org]

- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. pubs.acs.org [pubs.acs.org]

How to prevent racemization during chiral amide synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chiral amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral amide synthesis?

A1: Racemization is the process in which a pure enantiomer of a chiral molecule is converted into a mixture of equal parts of both enantiomers (a racemate). In chiral amide synthesis, this means the stereochemical integrity of the chiral center (alpha-carbon) of the amino acid or chiral amine is lost during the reaction, leading to a mixture of diastereomeric products.

Q2: What is the primary mechanism of racemization during amide bond formation?

A2: The most common mechanism for racemization during amide bond formation, particularly in peptide synthesis, is through the formation of an oxazolone (or azlactone) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either side, leading to a loss of the original stereochemistry.[1] Another pathway is direct enolization, where a base directly abstracts the α-proton of the activated carboxylic acid.[2]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[3][4] Serine (Ser) can also be susceptible. Protecting the side chain of these amino acids is crucial to minimize racemization. For instance, protecting the pi-imidazole nitrogen of histidine with a methoxybenzyl group can greatly reduce racemization.[3][4]

Q4: How do coupling reagents influence racemization?

A4: Coupling reagents activate the carboxylic acid to facilitate amide bond formation. However, highly reactive intermediates can be more prone to racemization. Reagents are often classified by their potential to cause racemization. For instance, uronium/aminium-based reagents like HATU and HBTU are highly efficient but require careful control of reaction conditions to prevent racemization. Carbodiimides like DCC and EDC are also widely used, but almost always in combination with racemization-suppressing additives.[5]

Q5: What is the role of additives in preventing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5] These additives react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.[6]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High levels of epimerization detected in the final product. | - Inappropriate choice of coupling reagent. - Presence of a strong, sterically unhindered base. - High reaction temperature. - Prolonged reaction time. - Inadequate side-chain protection for susceptible amino acids (e.g., His, Cys). | - Switch to a coupling reagent known for low racemization (e.g., COMU) or use a carbodiimide (EDC, DIC) with an additive (Oxyma, HOAt). - Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[7] - Perform the coupling at a lower temperature (e.g., 0 °C).[5] - Monitor the reaction and stop it as soon as it is complete. - Ensure appropriate side-chain protecting groups are used for sensitive amino acids.[3][4] |

| Incomplete reaction and presence of starting materials. | - Insufficient activation of the carboxylic acid. - Sterically hindered coupling partners. - Aggregation of the peptide chain in solid-phase synthesis. | - Increase the equivalents of the coupling reagent and/or additive. - Consider a more potent coupling reagent like HATU or COMU. - For solid-phase synthesis, consider strategies to disrupt aggregation, such as switching to a different solvent (e.g., NMP), sonicating the reaction mixture, or coupling at a higher temperature (while monitoring for racemization).[4] |

| Formation of side products. | - Dehydration of asparagine and glutamine side chains. - Guanidinylation of the N-terminal amine with uronium/aminium reagents. | - Use coupling conditions known to minimize dehydration. - To avoid guanidinylation, pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[4] |

| Difficulty in removing byproducts. | - Use of DCC in solution-phase synthesis leading to insoluble dicyclohexylurea (DCU). | - In solution-phase synthesis, prefer EDC over DCC as the resulting urea byproduct is water-soluble and easily removed by aqueous workup.[5] |

Quantitative Data Summary

Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives for Fmoc-L-His(Trt)-OH Coupling

| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) |

| DIC | Oxyma | - | 1.8 |

| HATU | - | NMM | >5 |

| HBTU | - | DIPEA | High |

Data adapted from studies on racemization-prone amino acids.[8]

Table 2: Epimerization of Z-L-Phg-Val-OMe with Different Additives

| Coupling System | % DL Epimer |

| EDC-HCl / Oxyma Pure | 0.1 |

| EDC-HCl / HOBt | 3.7 |

| EDC-HCl / HOAt | <1-2 |

This table demonstrates the superior performance of Oxyma Pure in suppressing racemization compared to HOBt and HOAt in this specific reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/Oxyma in Solution Phase

This protocol describes a general method for amide bond formation with minimal racemization.

-

Preparation: In a round-bottomed flask, dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in dichloromethane (DCM) or a 1:1 mixture of DCM/DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.0 equiv) to the cooled solution and stir for 2 minutes.[2]

-

Amine Addition: Add the amine hydrochloride salt (1.0 equiv) followed by a tertiary base such as N,N-diisopropylethylamine (DIPEA) (1.0 equiv).[2]

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., 1N NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU/HOBt

This protocol outlines a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equiv), HOBt (2-5 equiv), and HATU (1.95-4.95 equiv) in DMF. Add a hindered base such as DIPEA or 2,4,6-collidine (4-10 equiv). Allow this pre-activation mixture to stand for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes. Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the chiral purity of the synthesized amide.

-

Sample Preparation: Prepare a standard solution of the racemic amide. Prepare a solution of the synthesized amide at the same concentration.

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the amide.

-

Method Development: Develop an isocratic or gradient mobile phase (typically a mixture of hexane and a polar alcohol like isopropanol) that provides baseline separation of the two enantiomers in the racemic standard.

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample under the same chromatographic conditions.

-

Quantification: Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized sample.

-

Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[7]

Visualizations

Caption: Mechanism of racemization via oxazolone formation.

References

- 1. peptide.com [peptide.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. physicsforums.com [physicsforums.com]

- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Efficient Hydrogenation of Benzyloxy Groups

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient hydrogenation of benzyloxy (O-benzyl) groups. Find troubleshooting tips for common issues and answers to frequently asked questions to streamline your debenzylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable catalyst for the hydrogenation of benzyloxy groups?

A1: Palladium on activated carbon (Pd/C) is the most widely used and generally reliable catalyst for the hydrogenolysis of benzyl ethers.[1][2] It is effective under various reaction conditions and is commercially available from numerous suppliers. For more challenging debenzylations, Pearlmann's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) is often a more active alternative.[2]

Q2: When should I consider using a catalyst other than the standard 10% Pd/C?

A2: You should consider an alternative catalyst or modified conditions in the following situations:

-

Slow or incomplete reaction: If the debenzylation is sluggish, a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) or a combination of Pd/C and Pd(OH)₂/C may be more effective.[2][3][4]

-

Presence of sensitive functional groups: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, or other protecting groups), a more selective catalyst or method may be required. For instance, Lindlar's catalyst can selectively hydrogenate alkenes in the presence of benzyl ethers.[5]

-

Catalyst poisoning is suspected: If the catalyst appears to be deactivated, especially when working with sulfur-containing compounds or amines, a more robust catalyst or the addition of an acid might be necessary.[2][6][7]

-

Safety concerns with pyrophoric catalysts: If you have concerns about the pyrophoric nature of dry Pd/C, encapsulated catalysts like Pd(0) EnCat™ 30NP offer a safer, non-pyrophoric alternative.[8]

Q3: What are the main differences between using hydrogen gas and catalytic transfer hydrogenation for debenzylation?

A3: Both methods are effective for removing benzyl groups, but they differ in their experimental setup and sometimes in their selectivity.

-